molecular formula C12H19N3O4 B078032 Glycine-proline-proline polymer CAS No. 13100-15-7

Glycine-proline-proline polymer

Cat. No.: B078032
CAS No.: 13100-15-7
M. Wt: 269.3 g/mol
InChI Key: OOCFXNOVSLSHAB-IUCAKERBSA-N
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Description

Gly-Pro-Pro is an oligopeptide.

Biological Activity

Glycine-proline-proline (GPP) polymer, a tripeptide polymer composed of glycine and proline residues, has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the biological activity of GPP polymer, including its mechanisms of action, effects on cellular processes, and implications in various fields such as wound healing and cancer treatment.

Overview of Glycine-Proline-Proline Polymer

GPP polymers are characterized by their repeating sequences of glycine and proline. The specific arrangement of these amino acids contributes to their structural properties and biological functions. Proline is known for its role in protein folding and stability, while glycine serves as a flexible linker in peptide chains.

Mechanisms of Biological Activity

  • Cellular Interaction : GPP polymers interact with various cellular receptors and proteins, influencing cellular signaling pathways. Proline residues can act as weak agonists for glycine receptors and NMDA receptors, which are critical for neurotransmission and neuroprotection .
  • Protein Folding and Stability : The presence of proline in peptide chains is crucial for maintaining protein structure. Proline's unique cyclic structure allows it to induce kinks in polypeptides, facilitating the formation of specific secondary structures such as polyproline helices . This property is vital for the proper folding of proteins involved in cellular functions.
  • Wound Healing : GPP polymers, particularly N-acetylated forms like Ac-PGP, have been shown to enhance the migration, proliferation, and tube-forming activity of human endothelial progenitor cells (hEPCs). This effect promotes neovascularization and accelerates wound healing processes .
  • Anticancer Properties : Certain studies have indicated that GPP polymers may exhibit cytotoxic effects against various cancer cell lines. For instance, cyclic dipeptides containing proline have demonstrated inhibitory effects on glioma cell lines at specific concentrations . This suggests potential applications in cancer therapy.

Case Studies

  • Wound Healing Efficacy : A study investigating the effects of Ac-PGP on hEPCs found that treatment with this compound significantly increased cell migration rates by 35% compared to control groups. The polymer also enhanced tube formation in vitro, indicating its potential as a therapeutic agent in regenerative medicine .
  • Cytotoxic Activity : In another study, cyclic proline-rich peptides were tested against several cancer cell lines, revealing IC50 values ranging from 5.8 μM to 29.4 μM for different compounds. These findings suggest that modifications in the peptide structure can enhance or reduce cytotoxicity depending on the target cell type .

Data Tables

Study Compound Cell Line IC50 (μM) Effect
Ac-PGPhEPCsN/AIncreased migration & tube formation
Cyclo(l-Leu-l-Pro)U87-MG1.3Cytotoxic effect
Cyclo(l-Leu-l-Hyp)U25114.5Cytotoxic effect

Properties

IUPAC Name

(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c13-7-10(16)14-5-1-3-8(14)11(17)15-6-2-4-9(15)12(18)19/h8-9H,1-7,13H2,(H,18,19)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCFXNOVSLSHAB-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26655-82-3
Record name L-Proline, glycyl-L-prolyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26655-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60181187
Record name Glycine-proline-proline polymer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26655-82-3
Record name Glycine-proline-proline polymer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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